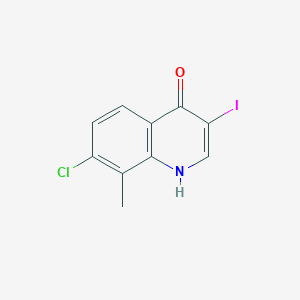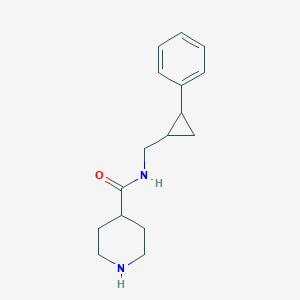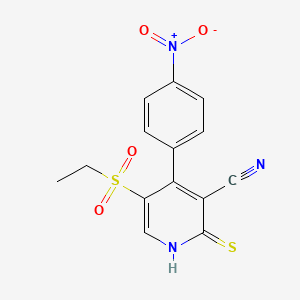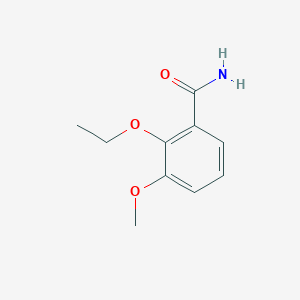
2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base, which is then cyclized with malononitrile under basic conditions to yield the desired nicotinonitrile compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium ethoxide to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like bromine or nitric acid under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines derived from the nitrile group.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-6-(3,4-dimethylphenyl)-4-phenylpyridine-3-carbonitrile
- 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile
- 2-Amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile is unique due to the presence of both dimethylphenyl and methoxyphenyl groups. This combination of functional groups can enhance its chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C21H19N3O |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
2-amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H19N3O/c1-13-4-5-16(10-14(13)2)20-11-18(19(12-22)21(23)24-20)15-6-8-17(25-3)9-7-15/h4-11H,1-3H3,(H2,23,24) |
InChI-Schlüssel |
PHGFFEJXIZZVGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile](/img/structure/B15229742.png)

![Ethyl2,4-dichlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B15229750.png)
![3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B15229755.png)
![Tert-butyl1-cyano-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B15229769.png)

![6-Chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B15229773.png)
![5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B15229777.png)





